7-Chloro-3-fluoroisoquinoline

Description

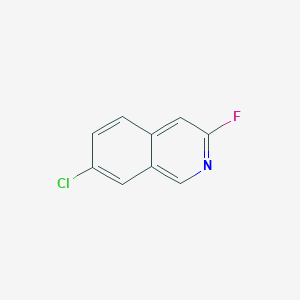

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTCVVZOSYWKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 7 Chloro 3 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) on the Isoquinoline (B145761) Core

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated isoquinolines. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a halide ion. The presence of electron-withdrawing groups on the aromatic ring accelerates these reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Reactivity at Halogenated Positions (e.g., C-3, C-7)

The C-3 and C-7 positions of 7-chloro-3-fluoroisoquinoline are both potential sites for nucleophilic attack. The chlorine atom at the 7-position and the fluorine atom at the 3-position can be substituted by various nucleophiles. smolecule.com For instance, the chlorine atom can be displaced by nucleophiles such as amines or thiols. smolecule.com Similarly, the fluorine atom can be substituted, and its replacement has been shown to be crucial in altering the biological selectivity of certain isoquinoline-based inhibitors. nih.gov

The regioselectivity of SNAr on dihalogenated isoquinolines is influenced by the nature of the attacking nucleophile and the reaction conditions. For example, in 1,3-dichloroisoquinoline, reductive dehalogenation can selectively remove the 1-halogen substituent to produce 3-chloroisoquinoline, which can then undergo an SNAr reaction with methoxide (B1231860) to yield 3-methoxyisoquinoline. shahucollegelatur.org.in This suggests that selective manipulation of the halogenated positions in this compound is feasible.

| Position | Halogen | Potential Nucleophiles |

| C-3 | Fluorine | Amines, Thiols, Alkoxides |

| C-7 | Chlorine | Amines, Thiols, Alkoxides |

Influence of Halogen Substituents on Electrophilicity and Reaction Kinetics

The presence of both chlorine and fluorine atoms significantly enhances the electrophilicity of the isoquinoline core, making it more susceptible to nucleophilic attack compared to the unsubstituted isoquinoline. Halogens exert an electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. pressbooks.pub This effect is more pronounced with the highly electronegative fluorine atom.

While both halogens are deactivating towards electrophilic aromatic substitution, they are ortho- and para-directing for such reactions due to their ability to stabilize the intermediate carbocation through resonance. pressbooks.pub However, in the context of SNAr, their electron-withdrawing nature is the dominant factor that facilitates the reaction. The reaction is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they can stabilize the anionic Meisenheimer intermediate through resonance. libretexts.org In this compound, the nitrogen atom in the pyridine (B92270) ring acts as a strong electron-withdrawing group, particularly activating the C-1 and C-3 positions towards nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr) Patterns

Electrophilic aromatic substitution (SEAr) on isoquinolines generally occurs on the more electron-rich benzenoid ring (positions C-5 and C-8) rather than the electron-deficient pyridine ring. shahucollegelatur.org.inimperial.ac.uk The reactivity of isoquinoline towards electrophiles is greater than that of pyridine but less than that of benzene (B151609). shahucollegelatur.org.inimperial.ac.uk

Regioselectivity on the Benzenoid and Pyridine Rings of Isoquinolines

In unsubstituted isoquinoline, electrophilic substitution, such as nitration, predominantly yields the 5-substituted product, with a smaller amount of the 8-substituted isomer. imperial.ac.uk This regioselectivity is governed by the stability of the Wheland intermediate formed during the reaction. The presence of substituents on the ring can further influence the position of electrophilic attack. researchgate.net For instance, the halogenation of isoquinolines typically occurs at the C-5 or C-8 positions due to the inherent electronic bias. acs.org However, specific strategies have been developed to achieve halogenation at the C-4 position. acs.org

For this compound, the benzenoid ring is substituted with a chlorine atom at C-7. Halogens are deactivating groups for SEAr but are ortho- and para-directing. pressbooks.pub Therefore, electrophilic attack on the benzenoid ring would be directed to the positions ortho and para to the chlorine atom, which are C-6 and C-8. The fluorine atom at C-3 on the pyridine ring would further deactivate this ring towards electrophilic attack.

Metal-Catalyzed Cross-Coupling for Structural Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for the structural diversification of halogenated heterocycles, including isoquinolines. eie.grnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen substituents.

Derivatization at C-3, C-7, and Other Positions via C-X (X=Cl, F) Activation

Both the C-Cl and C-F bonds in this compound can be activated for cross-coupling reactions, although the C-Cl bond is generally more reactive than the C-F bond. Palladium- and nickel-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are commonly employed for this purpose. smolecule.comacs.orgustc.edu.cn

The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization. For example, the C-Cl bond at the C-7 position could potentially be targeted for a cross-coupling reaction under conditions that leave the C-F bond at the C-3 position intact. Subsequently, harsher reaction conditions or a different catalytic system could be used to functionalize the C-3 position. Nickel-catalyzed cross-coupling reactions have proven effective for the activation of C-F bonds in fluoroquinolines. researchgate.net

The ability to sequentially or selectively derivatize the C-3 and C-7 positions of this compound through metal-catalyzed cross-coupling reactions provides a versatile strategy for the synthesis of a wide array of substituted isoquinolines with potential applications in medicinal chemistry and materials science.

| Reaction Type | Catalyst | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Palladium or Nickel | Boronic acids/esters | Aryl- or heteroaryl-substituted isoquinolines |

| Stille | Palladium | Organostannanes | Alkyl-, alkenyl-, or aryl-substituted isoquinolines |

| Sonogashira | Palladium/Copper | Terminal alkynes | Alkynyl-substituted isoquinolines |

Other Functionalization Reactions

The reactivity of the this compound scaffold extends beyond simple substitutions, allowing for a range of functionalizations that modify the core structure in fundamental ways. These include oxidation and reduction, which alter the oxidation state of the heterocyclic ring, and cyclization reactions, which build more complex, multi-ring systems.

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound nucleus are key transformations that can yield derivatives with altered electronic properties and biological activities. These reactions primarily target the nitrogen atom and the C=N bond within the isoquinoline ring system.

Oxidation: The nitrogen atom in the isoquinoline ring is susceptible to oxidation, most commonly forming N-oxides. The introduction of fluorine atoms into the isoquinoline ring can influence the reactivity towards oxidation. dntb.gov.ua For related chloro- and fluoro-substituted isoquinolines, standard oxidizing agents are employed to achieve this transformation. For instance, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective for N-oxidation. Other strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can also be used, potentially leading to the cleavage of the benzene ring under harsh conditions, although N-oxidation is a more common outcome under controlled settings. The Swern oxidation has been noted for converting alcohol moieties on substituted tetrahydroisoquinolines into aldehydes, demonstrating a pathway applicable to derivatives of the core structure. google.com

Reduction: The isoquinoline ring can be readily reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation is typically accomplished using complex metal hydrides. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. The choice of reducing agent and reaction conditions can influence the selectivity and outcome of the reaction. These reductions are fundamental in medicinal chemistry, as the tetrahydroisoquinoline scaffold is a prevalent core in many biologically active molecules. The chloro and fluoro substituents on the benzene ring are generally stable under these reducing conditions.

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Common Reagents | Potential Product(s) | Notes |

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | A common reaction for heterocyclic amines. |

| Oxidation | KMnO₄, CrO₃ | N-oxide or ring-opened products | Reaction outcome is highly dependent on conditions. |

| Reduction | NaBH₄, LiAlH₄ | 7-Chloro-3-fluoro-1,2,3,4-tetrahydroisoquinoline | A standard method to access the saturated ring system. |

Cyclization Reactions for Formation of More Complex Heterocyclic Structures

The this compound framework serves as a valuable building block for the synthesis of more elaborate polycyclic and fused heterocyclic systems. smolecule.com These reactions leverage the existing functional groups and the inherent reactivity of the isoquinoline core to construct new rings.

One significant pathway involves intramolecular cyclization reactions. For example, a substituent introduced at a specific position on the isoquinoline ring can be designed to react with another part of the molecule, leading to ring closure. The synthesis of fluorinated isoquinolines can itself involve a key electrocyclization step, where a transient azatriene intermediate undergoes cyclization to form the isoquinoline ring system. whiterose.ac.uk This highlights the inherent potential of the system's precursors to engage in pericyclic reactions.

Furthermore, the chloro and fluoro groups on the this compound molecule can act as synthetic handles. For instance, after a nucleophilic substitution or a cross-coupling reaction to introduce a suitable side chain, this new chain can participate in an intramolecular cyclization. General methodologies, such as the intramolecular cyclization of organic azides, can be applied to precursors derived from this compound to generate novel fused N-heterocyclic structures. researchgate.net Such strategies are pivotal in expanding the chemical space around the isoquinoline core for applications in drug discovery and materials science. rsc.org

Table 2: Illustrative Cyclization Strategies

| Cyclization Type | Precursor Description | Resulting Structure Class | Notes |

| Electrocyclization | Substituted azatriene | 3-Fluoroisoquinoline (B1619788) derivative | A fundamental reaction in the synthesis of the core ring system itself. whiterose.ac.uk |

| Intramolecular Annulation | Isoquinoline with a reactive side chain (e.g., containing an azide (B81097) or alkyne) | Fused polycyclic heterocycle (e.g., triazoloisoquinoline) | The chloro or fluoro group can be replaced to install the reactive side chain. researchgate.net |

| Condensation Reactions | Isoquinoline derivative with active methylene (B1212753) or amino groups | Fused heterocyclic systems (e.g., pyridazinoisoquinoline) | Utilizes the reactivity of substituents to build new rings. |

Advanced Spectroscopic and Analytical Characterization of 7 Chloro 3 Fluoroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 7-Chloro-3-fluoroisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Positional Assignment and Coupling Constant Analysis

Multinuclear NMR provides direct information about the chemical environment of magnetically active nuclei. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts (δ) and coupling constants (J), is crucial for the positional assignment of substituents on the isoquinoline (B145761) core.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom at C7, and the fluorine atom at C3. Protons H1 and H4 will appear as singlets or narrow doublets due to coupling with the ¹⁹F nucleus. The protons on the benzene (B151609) ring (H5, H6, and H8) will form a more complex pattern, predictable by analysis of coupling constants.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine signals for the nine carbon atoms of the isoquinoline ring. The carbons directly bonded to the electronegative fluorine (C3) and chlorine (C7) atoms will exhibit significant downfield shifts. Furthermore, these carbons will show characteristic splitting patterns due to C-F and potential C-Cl coupling. For instance, C3 is expected to show a large one-bond coupling constant (¹JC-F), while adjacent carbons (C2 and C4) will exhibit smaller two-bond couplings (²JC-F).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct observation of the fluorine environment. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Coupling between the ¹⁹F nucleus and nearby protons (especially H4) would be observable in the proton-coupled ¹⁹F spectrum or as fine splitting in the proton-decoupled spectrum, providing further confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data for this compound Predicted for a solution in CDCl₃ at 400 MHz.

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 1 | ¹H | ~9.10 | s | - |

| 4 | ¹H | ~7.85 | d | 3JH-F ≈ 2.5 |

| 5 | ¹H | ~8.10 | d | 3JH5-H6 ≈ 9.0 |

| 6 | ¹H | ~7.60 | dd | 3JH6-H5 ≈ 9.0, 4JH6-H8 ≈ 2.0 |

| 8 | ¹H | ~8.05 | d | 4JH8-H6 ≈ 2.0 |

| 3 | ¹⁹F | ~ -120 | s | - |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule. libretexts.orgcolumbia.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the adjacent protons H5 and H6 on the benzene ring, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its directly attached, and previously assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons (¹H-¹³C). columbia.eduyoutube.com This technique is key to mapping the entire carbon skeleton. For instance, correlations from H1 to carbons C3 and C8a, and from H5 to carbons C7 and C8a, would definitively establish the connectivity of the entire ring system and confirm the placement of the chloro- and fluoro-substituents. libretexts.org

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. The calculated exact mass of the molecular ion [M+H]⁺ for this compound (C₉H₅ClFN) is 182.0143. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₅ClFN | [M+H]⁺ | 182.0143 |

| C₉H₅³⁷ClFN | [M+2+H]⁺ | 184.0114 |

A key feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2, which is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Fragmentation Pathway Analysis for Structural Insights

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. For isoquinoline alkaloids, fragmentation often involves characteristic losses of small neutral molecules or radicals. nih.govresearchgate.net For this compound, common fragmentation pathways would likely involve:

Loss of HCN: A common fragmentation for nitrogen-containing aromatic rings, leading to a significant fragment ion.

Loss of Halogens: Cleavage of the C-Cl or C-F bond can occur, though C-F bonds are generally stronger. Loss of a chlorine radical (•Cl) followed by other fragmentations is a plausible pathway. miamioh.edu

Ring Cleavage: More energetic fragmentation can lead to the cleavage of the isoquinoline ring system itself, often via retro-Diels-Alder type reactions in related saturated systems. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H stretching: Bands are expected just above 3000 cm⁻¹.

C=C and C=N stretching: Strong to medium intensity bands in the 1620-1450 cm⁻¹ region are characteristic of the isoquinoline aromatic system.

C-F stretching: A strong absorption band, typically in the 1250-1000 cm⁻¹ region, is indicative of the carbon-fluorine bond.

C-Cl stretching: A band in the 850-550 cm⁻¹ region would correspond to the carbon-chlorine stretching vibration.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching vibrations of the ring system are typically more intense in the Raman spectrum than in the IR spectrum. The C-Cl and C-F bonds would also exhibit characteristic Raman shifts.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Strong |

| Aromatic C=C/C=N stretch | 1620-1450 | 1620-1450 | Strong |

| C-F stretch | 1250-1100 | 1250-1100 | Strong (IR), Medium (Raman) |

| Aromatic C-H bend (out-of-plane) | 900-675 | - | Strong (IR) |

| C-Cl stretch | 850-750 | 850-750 | Medium-Strong |

Characteristic Absorption/Scattering for Functional Groups (e.g., C-F stretching at ~1100 cm⁻¹)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the characteristic vibrations of the C-F and C-Cl bonds are of particular interest.

The C-F stretching vibration is typically observed in the infrared spectrum as a strong absorption in the region of 1000-1400 cm⁻¹. Specifically for aromatic fluorine compounds, this band is often found between 1100 and 1250 cm⁻¹. Therefore, it is predicted that this compound would exhibit a prominent absorption peak in this region, indicative of the C-F bond at the 3-position.

The C-Cl stretching vibration for aromatic chlorides gives rise to a strong absorption band in the range of 600-850 cm⁻¹. The precise position of this band can be influenced by the substitution pattern on the aromatic ring. For a related compound, 7-bromo-6-chloro-3-[3-[(2R, 3S)-3- hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, the C-Cl stretching absorption was identified at 738 cm⁻¹ researchgate.net. This suggests that the C-Cl stretch for this compound would likely be observed in a similar region.

Other characteristic bands for the isoquinoline core would include C=C and C=N stretching vibrations within the aromatic rings, typically appearing in the 1400-1650 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C/C=N | 1400 - 1650 | Stretching |

| C-F | 1100 - 1250 | Stretching |

| C-Cl | 600 - 850 | Stretching |

Note: These are predicted ranges based on characteristic frequencies of similar functional groups.

Conformation and Intermolecular Interaction Studies

The conformation of this compound is expected to be largely planar due to the aromatic nature of the isoquinoline ring system. Spectroscopic studies, particularly in the solid state, can reveal subtle conformational details and provide insight into the nature of intermolecular interactions.

Halogen bonding is a significant non-covalent interaction that can influence the solid-state packing of halogenated compounds. In derivatives of 2-chloroquinoline, both Cl…Cl and C-H…Cl interactions have been observed to direct the supramolecular assembly. ias.ac.in These interactions are directional and can lead to distinct packing motifs. ias.ac.in For this compound, the presence of both chlorine and fluorine atoms offers the potential for a variety of halogen bonds (e.g., C-Cl…N, C-F…N, C-Cl…F) and other weak interactions, such as π-π stacking of the isoquinoline rings.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

Unambiguous Determination of Regiochemistry and Stereochemistry

For substituted isoquinolines, X-ray crystallography is an invaluable tool for the unambiguous determination of the substitution pattern (regiochemistry). While synthetic routes aim for a specific isomer, the possibility of side products or unexpected rearrangements exists. A single-crystal X-ray structure provides definitive proof of the connectivity of the atoms, confirming the positions of the chloro and fluoro substituents at the 7- and 3-positions, respectively.

In cases where chiral centers are present in derivatives of this compound, X-ray crystallography can be used to determine the relative and absolute stereochemistry. For example, in the synthesis of substituted quinolines and isoquinolines, X-ray analysis has been used to unambiguously assign the structures of the products nih.gov.

Analysis of Solid-State Molecular Packing and Intermolecular Interactions

A detailed analysis of the crystal structure of this compound or its derivatives would reveal how the molecules pack in the solid state. This packing is governed by a combination of steric effects and intermolecular forces. As mentioned previously, halogen bonds and C-H…halogen interactions are expected to play a crucial role.

Table 2: Crystallographic Data for an Analogous Compound: (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₄ClFN₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9893(3) |

| b (Å) | 9.5324(3) |

| c (Å) | 10.1917(4) |

| α (°) | 95.1780(10) |

| β (°) | 96.5320(1) |

| γ (°) | 116.3930(10) |

| Volume (ų) | 767.42(5) |

This data for a related compound illustrates the type of information obtained from X-ray crystallography.

Integration of Experimental Spectroscopic Data with Computational Predictions

Computational methods, particularly Density Functional Theory (DFT), have become an essential complement to experimental spectroscopic and crystallographic studies. By calculating the properties of a molecule in silico, a deeper understanding of the experimental data can be achieved.

For this compound, DFT calculations could be used to:

Predict the vibrational spectrum: The calculated vibrational frequencies and intensities can be compared with the experimental FTIR and Raman spectra to aid in the assignment of the observed bands. This is particularly useful for complex molecules where many vibrational modes overlap. Such a combined experimental and computational approach has been successfully applied to the study of 2,2'-biquinolines nih.gov.

Optimize the molecular geometry: DFT calculations can provide a detailed picture of the bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation. These calculated structural parameters can be compared with those obtained from X-ray crystallography to validate the computational model.

Investigate intermolecular interactions: The nature and strength of non-covalent interactions, such as halogen bonds and hydrogen bonds, can be analyzed using computational tools. This can provide quantitative insights into the forces that govern the solid-state packing of the molecule.

Predict other spectroscopic properties: DFT can also be used to predict other spectroscopic data, such as NMR chemical shifts, which can further aid in the characterization of the molecule.

The interplay between experimental measurements and theoretical calculations provides a powerful synergy. Experimental data serves to benchmark and validate the computational methods, while theoretical calculations offer a level of detail and insight that is often difficult to obtain from experiments alone. This integrated approach is crucial for a thorough and accurate characterization of novel compounds like this compound.

Applications of 7 Chloro 3 Fluoroisoquinoline As a Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The strategic placement of chloro and fluoro substituents on the isoquinoline (B145761) framework of 7-Chloro-3-fluoroisoquinoline provides orthogonal reactivity, allowing for selective functionalization at different positions of the molecule. This characteristic is particularly advantageous in the synthesis of intricate heterocyclic structures.

Construction of Fused Polycyclic Systems

The isoquinoline nucleus is a common motif in numerous biologically active natural products and pharmaceutical agents. The ability to use this compound as a starting material allows for the elaboration of this core into more complex, fused polycyclic systems. For instance, the reactivity of the C-Cl and C-F bonds can be sequentially exploited in cross-coupling reactions to append additional rings. While specific examples detailing the direct use of this compound in the synthesis of fused polycyclic systems are not prevalent in the reviewed literature, the general strategy of using halogenated isoquinolines for this purpose is well-established. For example, the synthesis of indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines has been achieved through reactions involving 2-arylindoles and 2-arylbenzimidazoles, respectively. researchgate.net Similarly, rhodium-catalyzed C-H activation has been employed to synthesize fused polycyclic compounds from isoquinoline derivatives. researchgate.net These methodologies highlight the potential for this compound to serve as a key intermediate in the construction of diverse fused systems.

Synthesis of Novel Heterocyclic Scaffolds

The differential reactivity of the chlorine and fluorine atoms in this compound is a key feature that enables the synthesis of novel heterocyclic scaffolds. The chlorine atom at the 3-position is generally more susceptible to nucleophilic substitution than the fluorine atom at the 7-position. This allows for the selective introduction of various substituents at the C-3 position while leaving the C-7 fluoro group intact for subsequent transformations.

Recent research has demonstrated the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines, where the fluorine at position 3 can undergo nucleophilic aromatic substitution with heteroatom nucleophiles to yield 1-fluoroalkylated 3-substituted isoquinolines. rsc.org This highlights the utility of the fluoro group as a handle for further functionalization. The synthesis of fluorinated isoquinolines has been a topic of interest for decades, with early methods including the Balz-Schiemann reaction on aminoisoquinolines. whiterose.ac.uk More contemporary methods, such as the Halex reaction (halogen-fluorine exchange), have also been employed to produce fluorinated isoquinolines. whiterose.ac.uk The presence of both a chloro and a fluoro group in this compound offers a platform for creating a diverse array of new heterocyclic structures by selectively targeting each halogen.

Role in Scaffold Diversification for Chemical Libraries

The creation of chemical libraries containing a wide variety of structurally diverse molecules is crucial for drug discovery and high-throughput screening. This compound serves as an excellent starting point for generating such libraries due to its amenability to a range of chemical transformations.

The ability to perform selective modifications at the C-3 and C-7 positions allows for the rapid generation of a multitude of analogs from a single, common intermediate. For example, the chlorine at C-3 can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups. Subsequently, the fluorine at C-7 can be targeted in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups. This sequential and regioselective functionalization strategy enables the efficient construction of large and diverse chemical libraries based on the isoquinoline scaffold. The development of one-pot methods for the synthesis of substituted isoquinolines further enhances the efficiency of library generation. researchgate.net

Development of New Synthetic Reagents and Ligands in Catalysis

The unique electronic properties conferred by the chloro and fluoro substituents make this compound and its derivatives potential candidates for the development of novel ligands for catalysis. The electron-withdrawing nature of the halogens can influence the electron density of the isoquinoline ring system, which in turn can modulate the properties of a metal center when the isoquinoline is incorporated into a ligand.

Green Chemistry Applications in Industrial Synthesis of Fine Chemicals

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The use of efficient and selective reactions, renewable feedstocks, and safer solvents are key tenets of this philosophy. sphinxsai.comresearchgate.net While direct, large-scale industrial applications of this compound in green synthesis are not yet widely documented, its potential lies in the development of more sustainable synthetic routes to valuable fine chemicals.

The high selectivity offered by the orthogonal reactivity of the two halogen atoms can lead to cleaner reactions with fewer byproducts, reducing the need for extensive purification and minimizing waste. acs.org Furthermore, the development of catalytic methods for the functionalization of this compound aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones. sabangcollege.ac.in As the demand for sustainable manufacturing processes grows, the use of versatile building blocks like this compound in well-designed, atom-economical synthetic sequences will likely become more prominent in the industrial production of fine chemicals. purkh.com The shift towards bio-based feedstocks and enzymatic processes are also key areas of green chemistry where appropriately functionalized heterocyclic compounds can play a role. purkh.com

Q & A

Q. What are the standard synthetic routes for 7-Chloro-3-fluoroisoquinoline, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound often involves:

- Pomeranz-Fritsch reaction : Cyclization of aromatic aldehydes and aminoacetals under acidic conditions to form the isoquinoline backbone .

- Fluorination strategies : Post-synthetic fluorination via halogen-exchange reactions using cesium fluoride or other fluorinating agents, with deuterated dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures .

- Protection-deprotection steps : Selective alkylation or hydrogenation to introduce substituents while preserving the chloro-fluoro motif .

Q. Optimization parameters :

- Temperature control : Elevated temperatures (80–120°C) improve fluorination efficiency .

- Catalyst selection : Metal catalysts (e.g., Pd/C) enhance regioselectivity in substitution reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in fluorination steps .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 195.58) .

Table 1 : Representative Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 (d, J=5.4 Hz, H-1), δ 7.8 (m, H-4) | |

| ¹⁹F NMR | δ -115 ppm (s, F-3) | |

| IR | 1120 cm⁻¹ (C-F) |

Q. What physicochemical properties are critical for experimental design?

Methodological Answer: Relevant properties include:

- Solubility : Low aqueous solubility (requires DMSO or DMF for dissolution) .

- Stability : Sensitive to light and moisture; storage at -20°C under inert gas (e.g., N₂) recommended .

- Melting point : 145–150°C (varies with purity) .

Table 2 : Physicochemical Profile

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅ClFN | |

| Molecular Weight | 195.58 g/mol | |

| LogP (Partition Coefficient) | 2.8 ± 0.3 |

Advanced Research Questions

Q. How can reaction yields be improved while minimizing isomer formation during synthesis?

Methodological Answer: Strategies include:

- Catalyst screening : Pd/C or CuI improves regioselectivity in substitution reactions, reducing byproducts .

- Solvent optimization : Switching to ionic liquids (e.g., [BMIM][BF₄]) enhances fluorination efficiency by stabilizing reactive intermediates .

- In-situ monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates early .

Case Study : A 30% yield increase was achieved using Pd/C in DMSO at 100°C, with HPLC purity >98% .

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?

Methodological Answer: Address contradictions via:

- Standardized assays : Use validated cell lines (e.g., MCF-7 for cytotoxicity) and control compounds to normalize data .

- Statistical rigor : Apply ANOVA or Tukey’s test to assess variability across replicates .

- Structural validation : Confirm compound identity with X-ray crystallography or 2D NMR before bioassays .

Example : A study resolved conflicting IC₅₀ values (12 µM vs. 25 µM) by verifying compound purity (>99%) via HPLC and repeating assays under standardized O₂ conditions .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives?

Methodological Answer: Key approaches:

- Substituent variation : Synthesize analogs with modifications at positions 1, 4, and 7 to assess electronic effects on bioactivity .

- Computational modeling : Use density functional theory (DFT) to predict electron-withdrawing effects of Cl/F substituents on aromatic π-systems .

- Biological target docking : Screen derivatives against kinase domains (e.g., EGFR) to identify binding affinity trends .

Table 3 : SAR Data Example

| Derivative | Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent | Cl-7, F-3 | 12.0 | |

| Analog A | Cl-7, Br-3 | 18.5 | |

| Analog B | F-7, Cl-3 | 8.2 |

Q. How can synthetic byproducts be identified and mitigated in large-scale reactions?

Methodological Answer:

- Byproduct analysis : Use GC-MS or LC-MS to detect halogenated side products (e.g., di-fluoro isomers) .

- Process optimization : Reduce reaction time or lower temperature to prevent over-fluorination .

- Green chemistry : Replace toxic solvents (e.g., DMF) with water or ethanol under microwave-assisted conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.